The compound 4-(5-phenyl-1H-tetrazol-1-yl)pyridine is a novel organic molecule that combines the structural features of pyridine and tetrazole. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for various interactions with biological targets, making it a candidate for further research in drug development.
This compound can be synthesized through various methods, primarily involving the reaction of pyridine derivatives with tetrazole derivatives. The synthesis often employs coupling reactions that facilitate the formation of the desired structure.
4-(5-phenyl-1H-tetrazol-1-yl)pyridine can be classified as:
The synthesis of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine typically involves several key steps, including:
The reaction conditions are crucial for achieving high yields. For example, maintaining a temperature around 100 °C and stirring under an oxygen atmosphere enhances the reaction efficiency. The final product can be purified through column chromatography to isolate the desired compound with minimal impurities .
The molecular structure of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine features:
Key structural data includes:
4-(5-phenyl-1H-tetrazol-1-yl)pyridine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the tetrazole group, which can enhance its nucleophilicity and facilitate various reactions .
The mechanism of action for compounds like 4-(5-phenyl-1H-tetrazol-1-yl)pyridine often involves:
Studies have shown that tetrazole-containing compounds exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
4-(5-phenyl-1H-tetrazol-1-yl)pyridine has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activity, aiming to expand its applications in pharmaceuticals and materials science .
The molecular architecture of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine features three distinct components: a pyridine ring, a tetrazole system, and a phenyl substituent. X-ray crystallography studies of closely related analogues reveal nearly coplanar orientation between tetrazole and pyridine rings, with dihedral angles typically below 5.1° in protonated forms [9]. This near-planar configuration facilitates extended π-conjugation across the hybrid system, enhancing electronic communication between molecular domains. Key structural parameters include:
Table 1: Structural Parameters of Tetrazole-Pyridine Hybrids
Parameter | Value | Experimental Method | Reference |
---|---|---|---|
Tetrazole ring bond lengths | N-N: 1.330 Å; C-N: 1.334 Å | X-ray diffraction | [9] |
Pyridine-tetrazole dihedral | 5.05° (protonated form) | X-ray crystallography | [9] |
C5-Phenyl bond length | 1.478 Å | X-ray diffraction | [6] |
Melting point | 120.3 ± 0.2 °C | Differential scanning calorimetry | [6] |
Hydrogen bond (N-H···Cl) | 3.0625–3.0790 Å | X-ray crystallography | [9] |
Synthetic access to this hybrid primarily employs Chan-Lam coupling between 5-phenyl-1H-tetrazole and pyridine-4-ylboronic acid under copper catalysis, achieving yields exceeding 85%. This method represents a significant advancement over classical approaches involving hazardous diazonium salts or diaryliodonium reagents [6]. The reaction proceeds via copper-mediated N-H activation, with atmospheric oxygen serving as the terminal oxidant. Critical to success is the selective formation of the 1-regioisomer, governed by steric factors and electronic effects of the phenyl substituent [6].
The tetrazole moiety (C₇H₆N₄) contributes three essential properties to the hybrid architecture:
Complementarily, the pyridine ring provides:
The appended phenyl group enhances hydrophobic contacts and crystallinity while modestly influencing electron distribution. Computational analysis (DFT B3LYP) indicates the phenyl ring increases molecular polarizability by 25% compared to alkyl-substituted analogues, enhancing London dispersion forces in solid-state packing [7]. Log P calculations (average ≈1.2) confirm balanced lipophilicity, supporting membrane permeability while maintaining water solubility through ionization of the tetrazole unit [7].
Pharmacological Applications
Computer-aided prediction (PASS algorithm) indicates 5-phenyltetrazolylpyridines exhibit multitarget bioactivity with probabilities >0.75 for:
These predictions align with clinical observations of structurally related tetrazole drugs:
The hybrid's bioisosteric capabilities enable scaffold-hopping in drug design, particularly in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators where the planar architecture facilitates deep binding pocket penetration [3].
Material Science Applications
Table 2: Multidisciplinary Applications of Tetrazole-Pyridine Hybrids
Application Domain | Functionality Utilized | Performance Metrics |
---|---|---|
Pharmaceuticals | Bioisosterism, hydrogen bonding | Predicted Pa > 0.79 for analgesia (PASS) |
Metal-organic frameworks | N-coordination sites | BET surface area >800 m²/g |
Energetic materials | High nitrogen content (44.9%) | Heat of fusion: 119 J/g |
Proton exchange membranes | Acid-base pairs | Conductivity >0.01 S/cm (humidified) |
Crystallography | π-Stacking capability | Interplanar spacing: 3.3–3.5 Å |
The synthetic versatility of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine enables precise property modulation through substituent engineering. Electron-withdrawing groups at the para-phenyl position enhance thermal stability (decomposition onset +35°C), while ortho-substituents disrupt crystallinity, producing amorphous phases with enhanced solubility. These structure-property relationships establish this hybrid architecture as a tunable platform for functional material design [6] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: